![molecular formula C20H20N2O B1231357 4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine](/img/structure/B1231357.png)
4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-methyl-2-quinolinyl)phenyl]morpholine is a member of quinolines.
Aplicaciones Científicas De Investigación
Scientific Research Applications of 4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine
Chemical Synthesis and Reactions
- 4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine and related compounds have been utilized in various chemical syntheses. For example, a study by Fathalla et al. (2002) explored a new domino-reaction for synthesizing certain quinazolin-4-amines and morpholine derivatives, demonstrating the compound's utility in producing complex chemical structures (Fathalla, Pazdera, & Marek, 2002).
Anticancer Properties
- Investigations into the anticancer applications of related quinolinyl compounds have shown promise. Desai et al. (2017) synthesized novel quinolin-2-one derivatives and tested them for in vitro anticancer activity, finding some compounds exhibited significant activity against certain cancer cell lines (Desai, Priolkar, Naik Karmali, Ambe, & Biradar, 2017).
Antimicrobial and Antifungal Effects
- Studies have also explored the antimicrobial and antifungal properties of quinolinyl morpholine derivatives. Panneerselvam et al. (2003) synthesized a series of 2-methyl-quinazolin-4(3H)-ones and found them to exhibit significant activity against various bacteria and fungi (Panneerselvam, Pradeepchandran, & Sridhar, 2003).
Potential Applications in Imaging and Diagnostics
- Compounds like 4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine may have applications in medical imaging. Holt et al. (2006) synthesized a derivative for use in positron emission tomography, highlighting its potential in diagnostic imaging (Holt, Ravert, Dannals, & Pomper, 2006).
Insecticidal Properties
- Singh et al. (2006) explored the insecticidal activities of certain quinazolinone derivatives, indicating potential applications of quinolinyl morpholine derivatives in pest control (Singh, Sharma, Srivastava, & Kumar, 2006).
Propiedades
Nombre del producto |
4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-[4-(4-methylquinolin-2-yl)phenyl]morpholine |
InChI |
InChI=1S/C20H20N2O/c1-15-14-20(21-19-5-3-2-4-18(15)19)16-6-8-17(9-7-16)22-10-12-23-13-11-22/h2-9,14H,10-13H2,1H3 |
Clave InChI |
XGSZPPXEIDZEMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=C(C=C3)N4CCOCC4 |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)C3=CC=C(C=C3)N4CCOCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)
![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)
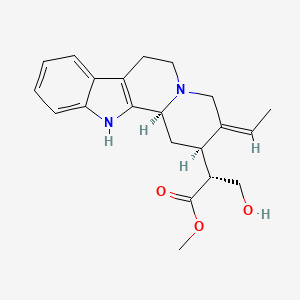
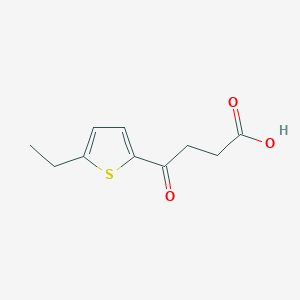

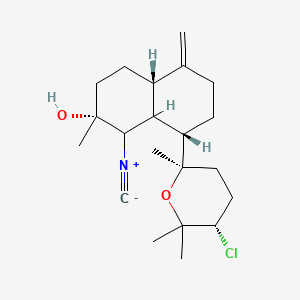
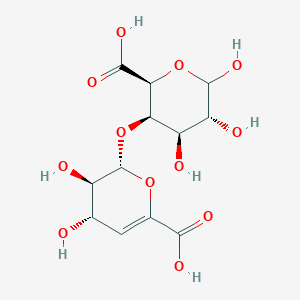
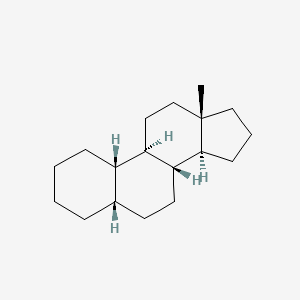
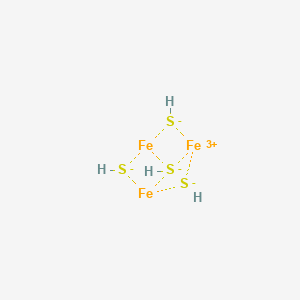

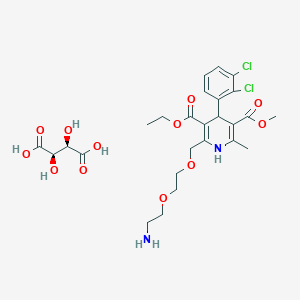
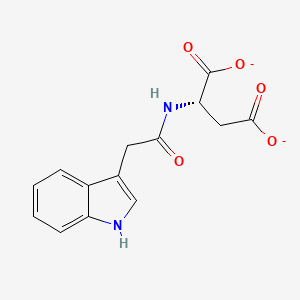
![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)